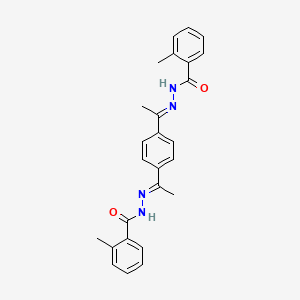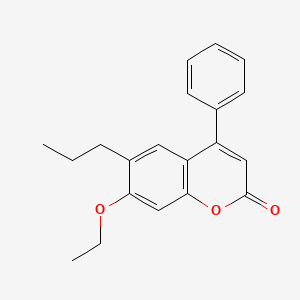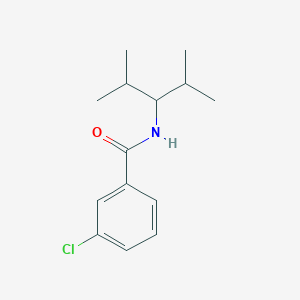
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide), also known as PEBP, is a compound that has been widely used in scientific research due to its unique chemical properties. PEBP is a hydrazide derivative that has been synthesized through a multi-step process, and it has shown promising results in various biological applications.
Mecanismo De Acción
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) also inhibits the activity of histone deacetylases (HDACs), which are important regulators of gene expression.
Biochemical and Physiological Effects:
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumors, and reduce inflammation. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has also been shown to protect against oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) is its ability to inhibit multiple enzymes and signaling pathways, which makes it a potent tool for studying various biological processes. However, N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) in scientific research. One potential area of research is the development of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide)-based therapeutics for cancer and inflammatory diseases. Another area of research is the use of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) as a fluorescent probe for detecting reactive oxygen species in living cells. Additionally, further studies are needed to investigate the potential toxicity and side effects of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) in vivo.
Métodos De Síntesis
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) can be synthesized through a multi-step process that involves the reaction of 2-methylbenzohydrazide with 1,4-dibromobutane. The resulting compound is then reacted with 4-nitrobenzaldehyde to form the intermediate product, which is further reacted with ethylamine to obtain the final product, N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide).
Aplicaciones Científicas De Investigación
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has also been used as a fluorescent probe for detecting reactive oxygen species in cells.
Propiedades
IUPAC Name |
2-methyl-N-[(E)-1-[4-[(E)-C-methyl-N-[(2-methylbenzoyl)amino]carbonimidoyl]phenyl]ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-17-9-5-7-11-23(17)25(31)29-27-19(3)21-13-15-22(16-14-21)20(4)28-30-26(32)24-12-8-6-10-18(24)2/h5-16H,1-4H3,(H,29,31)(H,30,32)/b27-19+,28-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIJVCFTYUXFQR-MKYUKRCKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)C2=CC=C(C=C2)C(=NNC(=O)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C(/C2=CC=C(C=C2)/C(=N/NC(=O)C3=CC=CC=C3C)/C)\C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N''-[benzene-1,4-diyldi(1E)eth-1-yl-1-ylidene]bis(2-methylbenzohydrazide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)

![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)
![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)



